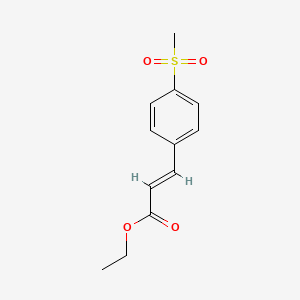
Ethyl 4-methanesulfonylcinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methanesulfonylcinnamate is an organic compound with the molecular formula C12H14O4S. It is a derivative of cinnamic acid, characterized by the presence of an ethyl ester group and a methanesulfonyl group attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methanesulfonylcinnamate typically involves a two-step process:
Stage 1: Diethoxyphosphoryl-acetic acid ethyl ester reacts with sodium hydride in tetrahydrofuran at 0°C for 10 minutes.
Stage 2: The resulting solution is then reacted with para-methanesulfonylbenzaldehyde in tetrahydrofuran and N,N-dimethylformamide at 0-20°C for 2 hours. The mixture is then cooled, and an aqueous solution of ammonium chloride is added. The organic layer is extracted with ethyl acetate, washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are enhanced to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-methanesulfonylcinnamate undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The double bond in the cinnamate moiety can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated this compound.
Substitution: Nitro or halogen-substituted this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-methanesulfonylcinnamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive cinnamate derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 4-methanesulfonylcinnamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death . The methanesulfonyl group can also participate in various biochemical pathways, enhancing the compound’s reactivity and efficacy.
Comparación Con Compuestos Similares
Ethyl 4-methanesulfonylcinnamate can be compared with other cinnamate derivatives, such as:
Ethyl cinnamate: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
4-Methanesulfonylcinnamic acid: The free acid form, which has different solubility and reactivity properties compared to the ester derivatives.
The uniqueness of this compound lies in its combination of the ethyl ester and methanesulfonyl groups, which confer specific chemical and biological properties that are advantageous in various applications .
Propiedades
IUPAC Name |
ethyl (E)-3-(4-methylsulfonylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)9-6-10-4-7-11(8-5-10)17(2,14)15/h4-9H,3H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUOTKHSWKCRQF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














